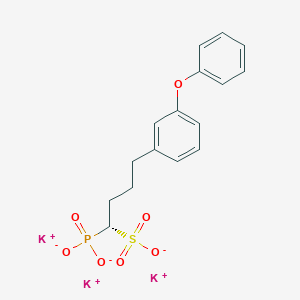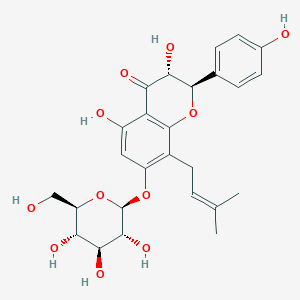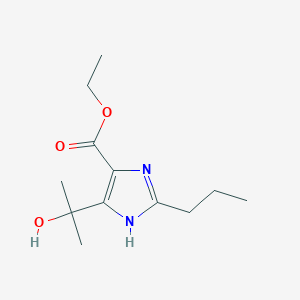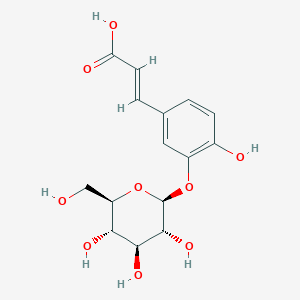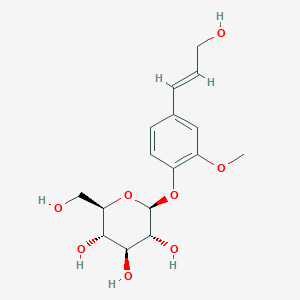![molecular formula C11H11F2NO3 B030708 N-[(3,5-difluorophenyl)acetyl]alanine CAS No. 208124-34-9](/img/structure/B30708.png)
N-[(3,5-difluorophenyl)acetyl]alanine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[(3,5-difluorophenyl)acetyl]alanine, such as β-alanine derivatives and their involvement in plant metabolism, showcases the complexity and versatility of amino acid synthesis. For example, β-alanine forms a crucial part of pantothenate (vitamin B5) synthesis in plants, indicating a diverse array of synthesis pathways and their importance beyond human applications (Parthasarathy et al., 2019).
Molecular Structure Analysis
Analysis of molecular structures similar to N-[(3,5-difluorophenyl)acetyl]alanine involves understanding the interactions and configurations that contribute to their stability and function. The structural characterization of gold(III) complexes with amino acids offers insights into the coordination chemistry and potential reactivity of such compounds, providing a foundation for exploring the molecular structure of N-[(3,5-difluorophenyl)acetyl]alanine (Glišić et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine can be inferred from studies on related amino acids and derivatives. Alanine dehydrogenase's role in converting L-alanine to pyruvate in microbial metabolism highlights the potential chemical reactions N-[(3,5-difluorophenyl)acetyl]alanine might undergo, emphasizing its metabolic significance (Dave & Kadeppagari, 2019).
Physical Properties Analysis
Understanding the physical properties of N-[(3,5-difluorophenyl)acetyl]alanine requires examining aspects such as solubility, melting point, and crystallinity. These properties are crucial for determining the compound's behavior in different environments and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are central to its application and function. Studies on similar compounds, like the metabolism of the aspartyl moiety of aspartame, offer insights into the enzymatic pathways and reactions that N-[(3,5-difluorophenyl)acetyl]alanine might be involved in, suggesting a wide range of chemical behaviors and interactions (Ranney & Oppermann, 1979).
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy in Biomolecular Research
Vibrational spectroscopy techniques such as vibrational absorption, vibrational circular dichroism, Raman scattering, Raman optical activity, and surface-enhanced Raman spectroscopy have been applied to study the structure, hydration, and binding of biomolecules, including amino acids and peptides like N-[(3,5-difluorophenyl)acetyl]alanine. These methods, combined with theoretical and experimental approaches, aim to understand the structure, function, and electronic properties of molecules in various environments, contributing to biophysical and environmental assays (Jalkanen et al., 2006).
Osmoregulation in Methanogenic Archaea
Research on Methanosarcina mazei Gö1 has shown that N-(epsilon)-acetyl-beta-lysine, a compatible solute found in methanogenic archaea grown at high salinities, can be substituted by amino acids like glutamate and alanine under conditions of high salt stress. This adaptation mechanism highlights the role of specific amino acids in osmoregulation and environmental stress response in microorganisms (Saum et al., 2009).
Enzyme Activity in Fungal Species
A study on the aquatic fungus Allomyces arbuscula identified an N-(alpha)-acetyl alanine aminopeptidase, suggesting a potential role in N-end rule proteolysis. The enzyme's specificity for N-(alpha)-acetlylated alanine and its inhibition patterns provide insights into fungal metabolism and protein degradation mechanisms (Beti et al., 2002).
Bioorganic-Inorganic Interface Characterization
Solid-state NMR methods have been employed to characterize the molecular interface between bioorganics and inorganics, using L-[1-(13)C,(15)N]Alanine on silica surfaces as a model. This research is crucial for understanding recognition mechanisms of inorganic surfaces by biomolecules, with implications for nanoelectronics, biomimetics, biomineralization, and medical applications (Ben Shir et al., 2010).
Amino Acid-Based Polyacetylenes
The synthesis and polymerization of novel amino acid-derived acetylene monomers, including those related to alanine, have been explored for creating polymers with unique properties and potential applications in various industrial fields. This study contributes to the development of new materials based on amino acid chemistry (Gao et al., 2003).
Safety And Hazards
The safety information available indicates that “N-[(3,5-difluorophenyl)acetyl]alanine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFVAZKIWXNQV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478263 | |
| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-difluorophenyl)acetyl]alanine | |
CAS RN |
208124-34-9 | |
| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

